![molecular formula C12H24O2 B14466676 2-{[(2-Methyloctyl)oxy]methyl}oxirane CAS No. 72731-55-6](/img/structure/B14466676.png)
2-{[(2-Methyloctyl)oxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Methyloctyl)oxy]methyl}oxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether structure, which imparts significant ring strain, making them highly reactive. This compound is used in various chemical processes and applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methyloctyl)oxy]methyl}oxirane typically involves the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the epoxide ring. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable processes, such as the chlorohydrin method, where an alkene reacts with hypochlorous acid followed by dehydrochlorination to form the epoxide. This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-Methyloctyl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under both acidic and basic conditions, leading to different products depending on the nucleophile and reaction conditions.
Oxidation and reduction: The compound can be oxidized to form diols or reduced to form alcohols.
Substitution reactions: Nucleophiles can attack the less substituted carbon of the epoxide, leading to the formation of various substituted products.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the ring-opening reaction.
Oxidizing agents: Potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[(2-Methyloctyl)oxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 2-{[(2-Methyloctyl)oxy]methyl}oxirane involves the nucleophilic attack on the strained epoxide ring, leading to ring-opening and the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Ethylene oxide: A simpler epoxide with similar reactivity but different applications.
Propylene oxide: Another epoxide used in the production of polyurethanes and other industrial chemicals.
Butylene oxide: Used in the synthesis of surfactants and other specialty chemicals.
Uniqueness
2-{[(2-Methyloctyl)oxy]methyl}oxirane is unique due to its specific alkyl substitution, which imparts different physical and chemical properties compared to other epoxides. This uniqueness makes it valuable for specific applications where other epoxides may not be suitable.
Propiedades
Número CAS |
72731-55-6 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
2-(2-methyloctoxymethyl)oxirane |
InChI |
InChI=1S/C12H24O2/c1-3-4-5-6-7-11(2)8-13-9-12-10-14-12/h11-12H,3-10H2,1-2H3 |
Clave InChI |
SNGZGCFWZHOVOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)COCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphane](/img/structure/B14466596.png)
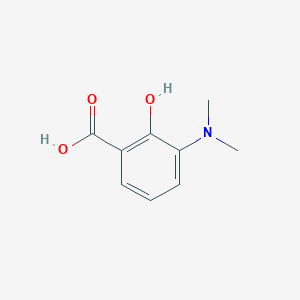
![2-[(2-Hydroxyethyl)amino]dodecanoic acid](/img/structure/B14466606.png)
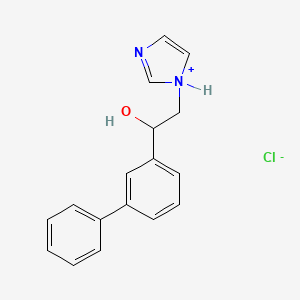

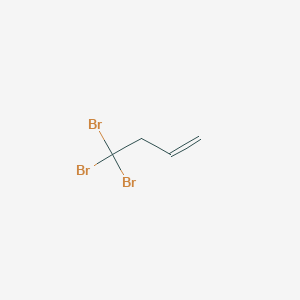
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]azo]phenyl]-, tetrasodium salt](/img/structure/B14466636.png)
![Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14466644.png)
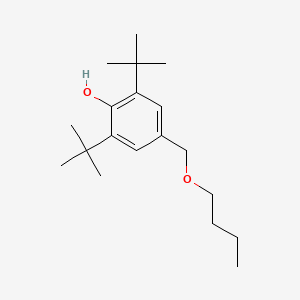


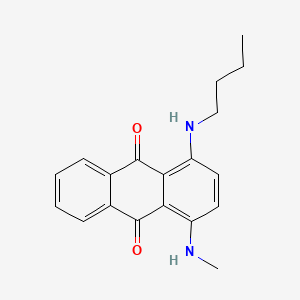

![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)
